(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one
Description
“(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one” is a chiral morpholinone derivative characterized by a bromophenyl substituent at the 6-position and a stereochemically defined phenylethyl group at the 4-position. The bromophenyl group enhances electronic interactions and may influence crystallization behavior, while the stereochemistry (R,S configuration) plays a critical role in molecular recognition and intermolecular interactions .
Properties
IUPAC Name |
6-(4-bromophenyl)-4-(1-phenylethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJCTYJGGWWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromobenzene derivative with a boronic acid in the presence of a palladium catalyst.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where the morpholine ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Biochemistry: It can be used as a probe to study enzyme-substrate interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.
Comparison with Similar Compounds
Key Differences:
- Molecular Weight : The bromine atom increases the molecular weight by ~34 g/mol compared to the nitro-substituted analogs (target compound: ~360.3 g/mol vs. nitro analogs: 326.3 g/mol).
- Stereochemistry : The (R,S) configuration in the target compound contrasts with the (S,S) and (R,R) configurations in the analogs, which may lead to divergent crystal packing or biological activity.
Table 1: Comparison of Morpholinone Derivatives
| Compound | Substituent (6-position) | Configuration (6,4) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-Bromophenyl | (R,S) | ~360.3 | High steric bulk, moderate polarity |
| Nitrophenyl Analog (CAS: 920798-45-4) | 4-Nitrophenyl | (S,S) | 326.3 | High polarity, electron-deficient aromatic ring |
Heterocyclic Compounds with 4-Bromophenyl Substituents
Several pyrazole and chromenone derivatives with 4-bromophenyl groups have been structurally characterized, providing insights into substituent effects:
Pyrazole Derivatives
Compounds such as “1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone” (CAS: o2586) and related analogs share the bromophenyl group but differ in core structure. Key observations:
- Core Flexibility: Pyrazoles exhibit planar aromatic cores, whereas morpholinones have a partially saturated six-membered ring with restricted conformation.
- Hydrogen Bonding: Pyrazole derivatives often form intermolecular N–H⋯O bonds, similar to morpholinones, but their packing motifs differ due to core rigidity .
Chromenone Derivatives
The chromenone compound “4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one” (Acta Cryst. E70, o579) demonstrates:
- Crystallographic Deviations: The bromine atom deviates from the plane of the attached benzene ring (dihedral angle: 89.5°), a phenomenon also observed in bromophenyl-substituted morpholinones.
Methodological Considerations in Structural Analysis
Crystallographic tools like SHELX and ORTEP-III are widely used to resolve stereochemical details and hydrogen-bonding patterns in such compounds. For example:
- SHELX Refinement: Applied to determine the enantiomeric purity and absolute configuration of chiral centers in morpholinones .
- ORTEP Visualization : Critical for illustrating deviations in bromophenyl substituents and puckering parameters in heterocyclic cores .
Biological Activity
(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and a phenylethyl substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one can be represented as follows:
Research indicates that morpholine derivatives can act on various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The specific interactions of (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one with GPCRs remain to be fully elucidated, but the presence of the bromophenyl group suggests potential activity in altering receptor conformation or ligand binding affinity.
Biological Activity Overview
The biological activities of this compound include:
Case Studies and Research Findings
Several studies have investigated the biological activities of related morpholine compounds, providing insights into the potential effects of (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that structurally related morpholines showed potent activity against human cancer cell lines, leading to further exploration of their mechanisms involving apoptosis pathways and cell signaling modulation .
- G Protein-Coupled Receptor Interaction : Research into GPCRs highlights the role of morpholines in modulating receptor activity, which can lead to various physiological effects such as vasodilation or increased neurotransmitter release .
- Antimicrobial Studies : While direct studies on this specific compound are sparse, related morpholine derivatives have shown promising results against resistant strains of bacteria, indicating a potential area for future research .
Data Table: Biological Activities
Q & A
Q. What are the key considerations in synthesizing (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one with high stereochemical purity?
- Methodological Answer : To achieve high stereochemical purity, use enantioselective catalysts (e.g., chiral palladium complexes) and chiral auxiliaries during key steps like the formation of the morpholinone ring. Optimize reaction conditions (e.g., low temperature in polar aprotic solvents like THF) to minimize racemization. Intermediate characterization via chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for data refinement to resolve absolute configuration. Grow single crystals via slow evaporation in ethanol/water mixtures .
- NMR : Employ - HSQC and NOESY to confirm stereochemistry and spatial proximity of substituents .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and bromophenyl (C-Br, ~600 cm) functional groups .
Q. What common synthetic intermediates and side products are encountered during preparation?
- Methodological Answer : Key intermediates include (4-bromophenyl)morpholin-3-one and (S)-1-phenylethylamine derivatives. Side products may arise from incomplete bromination or epimerization at the morpholinone ring. Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and isolate impurities via flash chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of morpholinone derivatives?
- Methodological Answer : Standardize bioassays (e.g., IC measurements in kinase inhibition) under controlled conditions (pH, temperature). Compare enantiomers using chiral separations to isolate (R)- and (S)-configurations. Validate purity via LC-MS and correlate structural variations (e.g., bromophenyl vs. trifluoromethyl substituents) with activity trends .
Q. What computational approaches predict hydrogen bonding and molecular conformation?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate hydrogen bond strengths (e.g., N–H⋯O interactions) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with X-ray data to validate intramolecular H-bonding (e.g., S(6) ring motifs) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on ring puckering using AMBER force fields. Analyze Cremer-Pople parameters (amplitude , phase ) to quantify puckering .
Q. How does morpholinone ring puckering influence biological interactions?
- Methodological Answer : Determine puckering parameters (e.g., , for six-membered rings) via X-ray data refined with SHELXL. Perform molecular docking (AutoDock Vina) to assess how puckering alters binding affinity to targets like cyclooxygenase-2 (COX-2). Compare with flat-ring analogs to identify conformational bioactivity relationships .
Q. What methodologies analyze kinetic parameters of nitro group reductions in related compounds?
- Methodological Answer : Conduct kinetic studies under varying pressures (H gas) and temperatures (25–60°C) using Pd/C catalysts. Monitor reaction progress via UV-Vis spectroscopy ( = 450 nm for nitro intermediates). Derive rate constants () using pseudo-first-order approximations .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data for morpholinone derivatives?
- Methodological Answer : Re-refine raw diffraction data (CCDC entries) using SHELXL to check for overfitting. Cross-validate hydrogen bond geometries (bond lengths, angles) with neutron diffraction studies. Compare with similar structures (e.g., 4-(4-bromophenyl)morpholin-3-one) to identify systematic errors .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
